
Triheptanoin
Descripción general
Descripción
Triheptanoin, also known as glyceryl triheptanoate, is a triglyceride composed of three seven-carbon fatty acids. It is a synthetic medium-chain triglyceride that has gained attention for its unique properties and applications, particularly in the treatment of metabolic disorders. This compound is used clinically to provide anaplerotic substrates for the tricarboxylic acid cycle, making it a valuable compound in medical and scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triheptanoin is typically synthesized through the esterification of heptanoic acid with glycerol. The reaction involves the combination of three molecules of heptanoic acid with one molecule of glycerol, resulting in the formation of this compound. This process is usually carried out under acidic or basic conditions to facilitate the esterification reaction .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of high-purity heptanoic acid and glycerol, along with catalysts to enhance the reaction rate. The resulting product is then purified to obtain high-quality this compound suitable for medical and research applications .
Análisis De Reacciones Químicas
Types of Reactions: Triheptanoin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed by pancreatic lipases in the intestines to produce heptanoate and glycerol.
Esterification: As mentioned earlier, this compound is synthesized through the esterification of heptanoic acid with glycerol.
Major Products Formed: The primary products formed from the hydrolysis of this compound are heptanoate and glycerol. The heptanoate can further be metabolized to produce acetyl-CoA and propionyl-CoA .
Aplicaciones Científicas De Investigación
Triheptanoin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the properties and behavior of medium-chain triglycerides.
Biology: It is used to investigate metabolic pathways and the role of anaplerotic substrates in cellular metabolism.
Medicine: this compound is clinically used to treat inherited metabolic disorders such as long-chain fatty acid oxidation disorders, pyruvate carboxylase deficiency, and carnitine palmitoyltransferase II deficiency It also enhances the efficacy of the ketogenic diet in treating epilepsy.
Mecanismo De Acción
Triheptanoin exerts its effects by providing heptanoate fatty acids, which can be metabolized without the enzymes of long-chain fatty acid oxidation. Upon hydrolysis, this compound produces heptanoate, which is further metabolized to β-hydroxypentanoate or β-hydroxybutyrate . These metabolites serve as anaplerotic substrates for the tricarboxylic acid cycle, replenishing intermediates and supporting energy production in cells .
Comparación Con Compuestos Similares
Trioctanoin: A medium-chain triglyceride composed of three eight-carbon fatty acids.
Tridecanoin: A medium-chain triglyceride composed of three ten-carbon fatty acids.
Trilaurin: A medium-chain triglyceride composed of three twelve-carbon fatty acids.
Triheptanoin’s ability to produce anaplerotic substrates and its unique metabolic properties make it a valuable compound in both clinical and research settings.
Actividad Biológica
Triheptanoin (UX007) is a medium-chain triglyceride composed of three heptanoate (seven-carbon fatty acid) molecules. It is primarily used as a substrate replacement therapy for patients with long-chain fatty acid oxidation disorders (LC-FAODs), providing an alternative energy source that can bypass metabolic blockages associated with these conditions. This article reviews the biological activity of this compound, highlighting its efficacy, safety, and metabolic effects based on diverse research findings.
This compound functions by providing anaplerotic substrates that replenish intermediates in the tricarboxylic acid (TCA) cycle, which are often depleted in patients with LC-FAODs. By metabolizing this compound, the body can produce both acetyl-CoA and propionyl-CoA, thereby enhancing energy production and improving metabolic function in tissues reliant on fatty acid oxidation.
Long-Term Efficacy
Recent studies have demonstrated significant long-term benefits of this compound in patients with LC-FAODs. A pivotal study evaluated its effects over a period of 23 months in a cohort of 94 patients. The results indicated:
- Reduction in Major Clinical Events (MCEs) :
- In this compound-naïve patients, the median annualized rate of MCEs decreased from 2.00 to 0.28 events per patient per year, representing an 86% reduction (p = 0.0343) .
- For patients previously treated with this compound, the mean rate decreased from 1.76 to 1.00 events per patient per year (43% reduction) .
Case Studies
Several case reports have indicated improvements in clinical symptoms and quality of life following this compound treatment:
- Case Study 1 : A patient with severe cardiomyopathy showed marked improvement in cardiac function and exercise tolerance after initiating this compound therapy .
- Case Study 2 : Patients participating in compassionate use programs reported fewer hospitalizations and reduced severity of symptoms related to LC-FAODs after treatment with this compound .
Safety Profile
This compound is generally well tolerated among patients, with most adverse events being mild to moderate in severity. In a comprehensive analysis of safety data:
- Adverse Events : Treatment-related adverse events occurred in 68.1% of patients; common issues included diarrhea, abdominal pain, and vomiting .
- Serious Adverse Events : Five patients experienced serious treatment-related events, all of which resolved without lasting effects .
Metabolic Effects
Research has shown that this compound positively influences metabolic pathways:
- Glycolysis and Mitochondrial Respiration : In fibroblast studies from patients with neutral lipid storage disease type M (NLSD-M), this compound administration resulted in increased glycolysis and enhanced mitochondrial respiration compared to healthy controls . This suggests that this compound can improve cellular energy metabolism.
Parameter | Baseline | Post-Triheptanoin |
---|---|---|
Glycolysis Rate | Low | Increased |
Mitochondrial Respiration | Low | Enhanced |
Summary of Findings
This compound has emerged as a promising therapeutic option for managing LC-FAODs, demonstrating significant reductions in major clinical events and improvements in metabolic function. Its ability to provide essential substrates for energy production while maintaining a favorable safety profile underscores its potential as a critical intervention for affected patients.
Q & A
Basic Research Questions
Q. What is the mechanism of action of triheptanoin in addressing long-chain fatty acid oxidation disorders (LC-FAOD)?
this compound acts as an anaplerotic agent, providing heptanoate molecules that bypass enzymatic deficiencies in LC-FAOD. Upon hydrolysis, heptanoate undergoes mitochondrial oxidation, yielding acetyl-CoA and propionyl-CoA, which replenish the citric acid cycle. This process supports energy production and mitigates metabolic crises . Methodologically, researchers should validate this mechanism using stable isotope tracing in in vitro models or patient-derived cell lines to track heptanoate metabolism and ATP synthesis rates.
Q. How should preclinical studies on this compound be designed to ensure reproducibility?
Preclinical studies must adhere to NIH guidelines for experimental reporting, including detailed descriptions of animal models, dosing regimens, and outcome measures (e.g., cardiac function assays for LC-FAOD models). Researchers should include control groups receiving placebo or alternative triglycerides and use standardized protocols for tissue sampling and metabolomic analysis. Data should be archived in FAIR-compliant repositories to facilitate replication .
Q. What are the key considerations for designing a phase II clinical trial for this compound in neurologic disorders?
Phase II trials should prioritize safety, tolerability, and biomarker efficacy. For example, in Huntington’s disease, trials (e.g., NCT02453061) use randomized, double-blind designs with placebo arms, measuring outcomes like brain energy metabolism via magnetic resonance spectroscopy. Inclusion criteria must specify genetic confirmation of the disorder, while exclusion criteria should address comorbidities affecting this compound absorption. Sample size calculations should account for high inter-patient pharmacokinetic variability .
Advanced Research Questions
Q. How can researchers address contradictory efficacy data in this compound trials across different patient populations?
Contradictions may arise from variations in disease severity, genetic subtypes, or pharmacokinetic profiles. To resolve these, conduct stratified subgroup analyses based on biomarkers (e.g., plasma heptanoate levels) and employ adaptive trial designs. Meta-analyses pooling data from trials like NCT02453061 (Huntington’s) and NCT02696044 (Rett syndrome) can identify population-specific responses. Sensitivity analyses should control for confounding factors such as concomitant therapies .
Q. What methodologies optimize dosing regimens for this compound given its pharmacokinetic variability?
Population pharmacokinetic (PopPK) modeling is critical. Collect dense blood samples during early-phase trials to build a PK/pharmacodynamic (PD) model incorporating covariates like body weight, age, and genetic polymorphisms. Bayesian adaptive dosing can then personalize regimens. Validate models using external cohorts and simulate dose adjustments in silico to predict efficacy and safety thresholds .
Q. How can multi-omics approaches elucidate this compound’s long-term effects on metabolic pathways?
Integrate metabolomic, proteomic, and transcriptomic data from longitudinal patient studies. Use pathway enrichment analysis to identify persistently modulated pathways (e.g., gluconeogenesis or ketogenesis). Machine learning algorithms can correlate omics signatures with clinical outcomes. Ensure data interoperability by adhering to FAIR principles, such as depositing raw mass spectrometry files in public repositories .
Q. What frameworks are recommended for formulating hypotheses about this compound’s role in anaplerotic therapy?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- Population : LC-FAOD patients with cardiac involvement.
- Intervention : this compound vs. standard care.
- Comparison : Change in ejection fraction over 12 months.
- Outcome : Improved cardiac output. Justify hypotheses with literature gaps, such as limited data on this compound’s cardioprotective mechanisms .
Q. Methodological Resources
Propiedades
IUPAC Name |
2,3-di(heptanoyloxy)propyl heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O6/c1-4-7-10-13-16-22(25)28-19-21(30-24(27)18-15-12-9-6-3)20-29-23(26)17-14-11-8-5-2/h21H,4-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHKBYALYHRYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862306 | |
Record name | 1,2,3-Propanetriyl triheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Triheptanoin is a source of heptanoate fatty acids, which can be metabolized without the enzymes of long chain fatty acid oxidation. In clinical trials, patients with lc-FAODs treated with triheptanoin experienced improvements in hypoglycemia, cardiomyopathy, and rhabdomyolysis. | |
Record name | Triheptanoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11677 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
620-67-7 | |
Record name | Triheptanoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triheptanoin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triheptanoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11677 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Heptanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3-Propanetriyl triheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,2,3-triyl trisheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIHEPTANOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P6O7CFW5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.